

Elemental analysis data for 1-Bromo-3-phenoxypropan-2-one

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Compound of Interest

Compound Name: 1-Bromo-3-phenoxypropan-2-one

Cat. No.: B8783613

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Technical Assessment: 1-Bromo-3-phenoxypropan-2-one

Content Type: Comparative Performance Guide Subject: Characterization, Reactivity Benchmarks, and Synthesis Protocols

Executive Summary

1-Bromo-3-phenoxypropan-2-one (CAS: N/A for specific isomer, often referenced via derivatives or in situ generation; structurally related to CAS 20772-12-7) is a critical electrophilic building block in medicinal chemistry. It serves as the primary precursor for synthesizing phenoxy-substituted thiazoles and imidazoles via the Hantzsch condensation.[1]

For researchers, this compound offers a strategic advantage over its chloro-analog (1-Chloro-3-phenoxypropan-2-one) due to the superior leaving group ability of bromide, facilitating rapid cyclization under milder conditions. Unlike phenacyl bromide, the inclusion of the phenoxy ether linkage introduces a hydrogen-bond acceptor and alters the lipophilicity profile of the final pharmacophore.[1]

Chemical Identity & Elemental Analysis Benchmarks

To ensure reproducibility in drug development, the identity of **1-Bromo-3-phenoxypropan-2-one** must be validated against theoretical elemental standards. Deviations >0.4% typically indicate incomplete bromination or residual solvent contamination.[1]

Table 1: Theoretical Elemental Analysis (Benchmark)

Molecular Formula:

Molecular Weight: 229.07 g/mol

Element	Symbol	Theoretical Mass %	Tolerance Range (+/- 0.4%)
Carbon	C	47.19%	46.79% – 47.59%
Hydrogen	H	3.96%	3.56% – 4.36%
Bromine	Br	34.88%	34.48% – 35.28%
Oxygen	O	13.97%	(Calculated by difference)

Spectroscopic Fingerprint (Quality Control)

When elemental analysis is unavailable, the following spectroscopic markers confirm identity:

- Physical State: Liquid (at room temperature) or low-melting solid.[1]
- ¹H NMR (CDCl₃, 60/300 MHz):
 - 4.46 (s, 2H,) [2]
 - 5.10 (s, 2H,)

- 6.99–7.38 (m, 5H, Aromatic protons)
- IR (Neat):
 - (C=O stretch, ketone)
 - (C-Br stretch)[2]

“

Note: The distinct singlet at 4.46 ppm is diagnostic. A shift or splitting in this region often indicates contamination with the unbrominated precursor (phenoxyacetone) or over-bromination (

-dibromo species).

Performance Comparison: Bromo- vs. Chloro- vs. Phenyl- Analogs

This section objectively compares **1-Bromo-3-phenoxypropan-2-one** against its two primary alternatives in heterocycle synthesis.

Table 2: Reactivity & Utility Matrix[1]

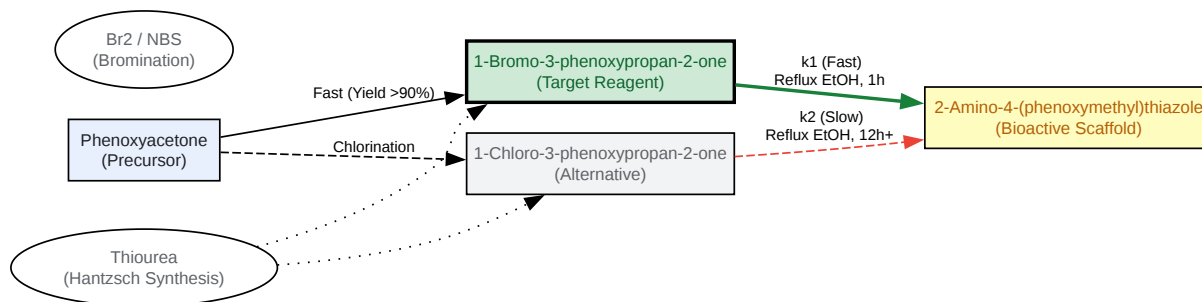
Feature	1-Bromo-3-phenoxypropan-2-one	1-Chloro-3-phenoxypropan-2-one	Phenacyl Bromide
Leaving Group ()	Bromide () (Excellent)	Chloride () (Moderate)	Bromide () (Excellent)
Reaction Kinetics	Fast (Room Temp to 60°C)	Slow (Requires Reflux/Catalyst)	Fast
Linker Type	Phenoxy Ether (Flexible, H-bond acceptor)	Phenoxy Ether	Direct Phenyl (Rigid)
Yield (Thiazole Synth)	High (85-95%)	Moderate (60-75%)	High (80-90%)
Stability	Moderate (Lachrymator, light sensitive)	High (Stable solid/liquid)	Moderate
Primary Use Case	Rapid library generation; sensitive substrates.	Large-scale industrial synthesis (lower cost). [1]	Non-ether analogs.[1] [3]

Mechanistic Insight

The superior performance of the Bromo variant stems from the weaker C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~338 kJ/mol). In nucleophilic substitutions (e.g., with thiourea), the bromide is displaced 50-100x faster than the chloride.[1] This allows researchers to run reactions at lower temperatures, preserving sensitive functional groups on the phenoxy ring.[1]

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the synthesis of the compound and its divergent reactivity compared to the chloro-analog.



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Figure 1: Synthesis workflow and comparative kinetics in Hantzsch thiazole formation. Note the kinetic advantage ($k_1 > k_2$) of the bromo-derivative.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-3-phenoxypropan-2-one

Objective: Generate high-purity reagent from phenoxyacetone.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
- Dissolution: Dissolve phenoxyacetone (10 mmol, 1.50 g) in glacial acetic acid (20 mL).
- Bromination:
 - Add Bromine (, 10 mmol, 0.51 mL) dropwise over 30 minutes at 0–5°C (ice bath).
 - Alternative: Use N-Bromosuccinimide (NBS) (1.1 eq) in or acetonitrile for a milder, non-acidic route.[1]

- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (disappearance of starting ketone).[1]
- Workup:
 - Pour reaction mixture into ice-cold water (100 mL).
 - Extract with dichloromethane (DCM) (mL).[1]
 - Wash organic layer with saturated (to remove acid) and brine.[1]
 - Dry over anhydrous and concentrate under reduced pressure.[1]
- Yield: Expect a dark oil or low-melting solid (Yield: ~85–92%).[1]

Protocol B: Validation via Hantzsch Thiazole Synthesis

Objective: Verify reagent quality by synthesizing 2-amino-4-(phenoxyethyl)thiazole.

- Mixing: In a reaction vial, combine **1-Bromo-3-phenoxypropan-2-one** (1.0 eq) and Thiourea (1.1 eq).
- Solvent: Add Ethanol (absolute, 5 mL/mmol).
- Heating: Reflux for 60–90 minutes.
 - Observation: A crystalline precipitate (thiazole hydrobromide salt) often forms directly.[1]
- Isolation:
 - Cool to room temperature.[1][4]
 - Neutralize with 10%

to precipitate the free base.[1]

- Filter and recrystallize from EtOH/Water.[1]
- Result: High-purity thiazole product confirms the integrity of the bromo-reagent.

References

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